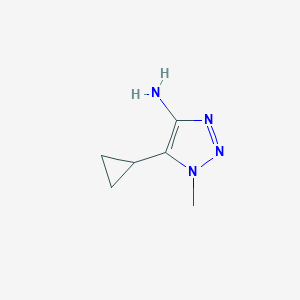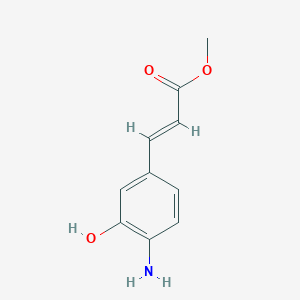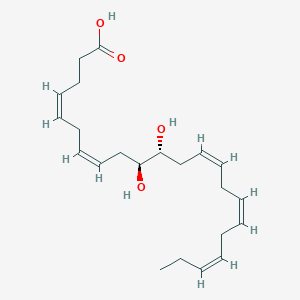
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid is a complex organic compound with the molecular formula C22H34O4 It is characterized by the presence of multiple double bonds and hydroxyl groups, which contribute to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid typically involves multiple steps, including the formation of the carbon backbone, introduction of double bonds, and addition of hydroxyl groups. Common synthetic routes may involve the use of starting materials such as fatty acids or their derivatives, which are subjected to a series of reactions including hydrogenation, oxidation, and hydroxylation. Reaction conditions often require specific catalysts, solvents, and temperature controls to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. Techniques such as continuous flow reactors, advanced purification methods, and automated control systems are employed to ensure consistent quality and high production rates. The use of renewable resources and green chemistry principles is also considered to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as hydrogen gas with a palladium catalyst, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the double bonds results in a fully saturated hydrocarbon. Substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in cellular signaling pathways and its potential as a bioactive molecule.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials, such as polymers and surfactants, and in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism by which (+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid exerts its effects involves interactions with specific molecular targets and pathways For example, its hydroxyl groups may participate in hydrogen bonding with enzymes or receptors, modulating their activity The compound’s double bonds can also undergo reactions that generate reactive intermediates, influencing various biochemical processes
Vergleich Mit ähnlichen Verbindungen
(+/-)10,11-dihydroxy-4Z,7Z,13Z,16Z,19Z-docosapentaenoicacid can be compared with other similar compounds, such as:
Eicosapentaenoic acid (EPA): A polyunsaturated fatty acid with similar double bond configurations but lacking hydroxyl groups.
Docosahexaenoic acid (DHA): Another polyunsaturated fatty acid with a longer carbon chain and different double bond positions.
Hydroxyeicosatetraenoic acids (HETEs): A group of hydroxylated fatty acids with varying positions of hydroxyl groups and double bonds.
The uniqueness of this compound lies in its specific combination of hydroxyl groups and double bonds, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H34O4 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(4Z,7Z,10S,11R,13Z,16Z,19Z)-10,11-dihydroxydocosa-4,7,13,16,19-pentaenoic acid |
InChI |
InChI=1S/C22H34O4/c1-2-3-4-5-6-7-8-11-14-17-20(23)21(24)18-15-12-9-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12-/t20-,21+/m1/s1 |
InChI-Schlüssel |
OAZUCYZBXHOCES-VABGYXHOSA-N |
Isomerische SMILES |
CC/C=C\C/C=C\C/C=C\C[C@H]([C@H](C/C=C\C/C=C\CCC(=O)O)O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC(C(CC=CCC=CCCC(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12337347.png)
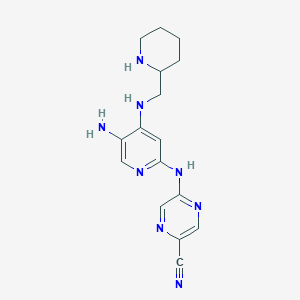
![N-(2,6-Dichlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B12337363.png)
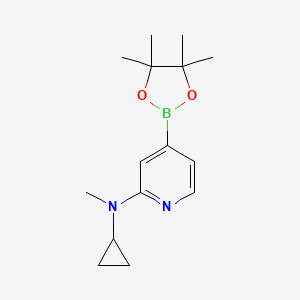
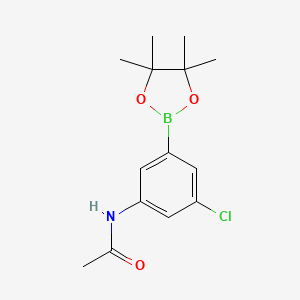
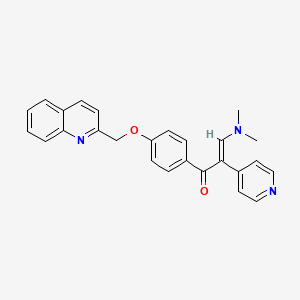
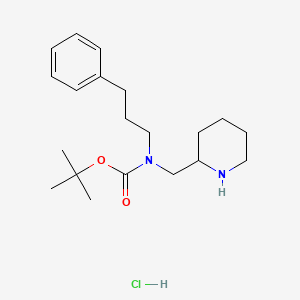
![[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12337393.png)


![[(3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B12337412.png)
